molecular formula C16H15N5O3S B12160613 Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate

Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B12160613
M. Wt: 357.4 g/mol
InChI Key: KNDVFOCEJRGRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine moiety, which is linked to a benzoate ester through a sulfanylacetylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds under acidic or basic conditions to form the triazolopyridazine ring.

    Introduction of the Sulfanyl Group: The triazolopyridazine core is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.

    Acetylation: The sulfanyl derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with Ethyl 4-Aminobenzoate: The final step involves coupling the acetylated intermediate with ethyl 4-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques, automated reaction monitoring, and purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in the study of enzyme inhibition, particularly those involved in metabolic pathways.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of triazolopyridazine derivatives in biological systems.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridazine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate is unique due to its specific structural features, such as the combination of a triazolopyridazine core with a benzoate ester. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 4-[[2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C16H15N5O3S/c1-2-24-16(23)11-3-5-12(6-4-11)18-14(22)9-25-15-8-7-13-19-17-10-21(13)20-15/h3-8,10H,2,9H2,1H3,(H,18,22)

InChI Key

KNDVFOCEJRGRKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.